molecular formula C16H15N3OS B2667306 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 692732-70-0

4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine

Katalognummer: B2667306
CAS-Nummer: 692732-70-0
Molekulargewicht: 297.38
InChI-Schlüssel: RBDRSWPTRGNKIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine” is a chemical compound . It is an important intermediate which inhibited tumor necrosis factor alpha and nitric oxide .


Synthesis Analysis

The compound was synthesized from the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate through three steps including condensation reaction, chlorination, and nucleophilic substitution .


Molecular Structure Analysis

The molecular formula of “this compound” is C16H15N3OS. Its average mass is 297.375 Da and its monoisotopic mass is 297.093567 Da .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it plays a role in the synthesis of pyrimidine from β-formyl enamide .

Wissenschaftliche Forschungsanwendungen

PI3K-AKT-mTOR Pathway Inhibition

4-(Pyrimidin-4-yl)morpholines, including derivatives similar to 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine, have been identified as privileged pharmacophores for the inhibition of PI3K and PIKKs. These compounds act by forming key hydrogen bonding interactions and conveying selectivity over the broader kinome, specifically in the context of the PI3K-AKT-mTOR pathway, which is crucial for cell growth and survival. This pathway's inhibition has implications for the development of cancer therapeutics (Hobbs et al., 2019).

PTEN-deficient Cancers

Another study focused on the development of PI3Kβ-specific inhibitors for treating PTEN-deficient cancers. Derivatives of this compound were optimized for this purpose, demonstrating significant in vivo activity in cancer models. This research supports the compound's application in targeted cancer therapy, especially in conditions where PTEN deficiency is a factor (Certal et al., 2014).

Synthesis and Intermediate Applications

A rapid and green synthetic method for creating 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives was established, highlighting the compound's role as an important intermediate in pharmaceutical research. These derivatives have shown potential in inhibiting tumor necrosis factor-alpha and nitric oxide, indicating their relevance in anti-inflammatory and anti-cancer studies (Lei et al., 2017).

Antimicrobial Activity

The compound's derivatives have been synthesized and evaluated for antimicrobial activity, demonstrating their potential in developing new antimicrobial agents. This application is crucial in the context of increasing antibiotic resistance and the need for novel antimicrobials (Majithiya & Bheshdadia, 2022).

Imaging Agents in Parkinson's Disease

Synthesis of a derivative of this compound as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease demonstrates the compound's application beyond conventional therapeutic areas. This research represents an important step towards developing new diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Eigenschaften

IUPAC Name

4-(2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-4-12(5-3-1)15-17-13-6-11-21-14(13)16(18-15)19-7-9-20-10-8-19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDRSWPTRGNKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.